2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrido[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.
Scientific Research Applications
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied as an adenosine kinase inhibitor, which has potential therapeutic applications in pain management and anti-inflammatory treatments.
Biological Research: The compound is used to investigate the role of adenosine in various physiological processes, including its effects on pain perception and inflammation.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves the inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate. By inhibiting this enzyme, the compound increases extracellular adenosine concentrations, which can modulate pain and inflammation pathways . This non-opioid, non-steroidal mechanism makes it a promising candidate for developing new analgesic and anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Another compound with a similar structure and mechanism of action.
Uniqueness
2-amino-5-(3-bromophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct pharmacological properties compared to other adenosine kinase inhibitors. Its ability to modulate adenosine levels without the side effects associated with opioids or non-steroidal anti-inflammatory drugs highlights its potential as a safer alternative for pain management .
Properties
Molecular Formula |
C13H11BrN4O2 |
---|---|
Molecular Weight |
335.16 g/mol |
IUPAC Name |
2-amino-5-(3-bromophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H11BrN4O2/c14-7-3-1-2-6(4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20) |
InChI Key |
ATZSWNIZHAJEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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